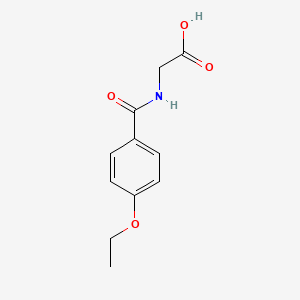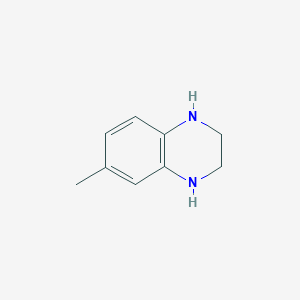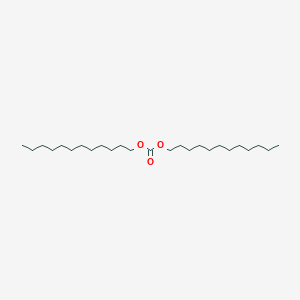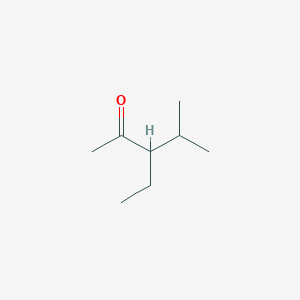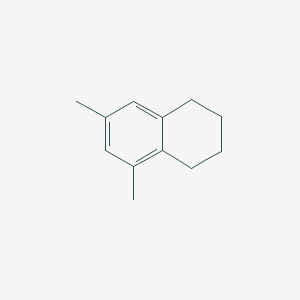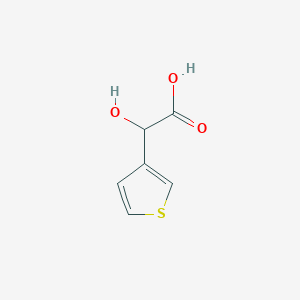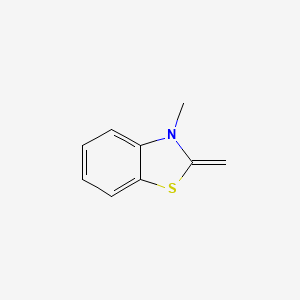
diethyl 4-fluorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-fluorophthalate is an organic compound with the molecular formula C12H13FO4. It is a derivative of phthalic acid, where the hydrogen atom on the fourth carbon of the benzene ring is replaced by a fluorine atom, and the carboxyl groups are esterified with ethyl groups. This compound is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-fluorophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-Fluorophthalic acid and ethanol.
Reduction: 4-Fluorophthalic alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 4-fluorophthalate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phthalate: Similar structure but lacks the fluorine atom.
Dimethyl 4-fluorophthalate: Similar but with methyl ester groups instead of ethyl.
Diethyl 2-fluorophthalate: Fluorine atom positioned differently on the benzene ring.
Uniqueness
Diethyl 4-fluorophthalate is unique due to the presence of the fluorine atom at the fourth position, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
320-96-7 |
|---|---|
Formule moléculaire |
C12H13FO4 |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
diethyl 4-fluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
AHUYNJGTOFVLRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Key on ui other cas no. |
320-96-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



